molecular formula C8H5BrF4 B2483713 4-Bromo-3-(trifluoromethyl)benzyl fluoride CAS No. 2244084-02-2

4-Bromo-3-(trifluoromethyl)benzyl fluoride

Cat. No.: B2483713
CAS No.: 2244084-02-2
M. Wt: 257.026
InChI Key: IKUJKIZTVAOJDE-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzyl fluoride is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzyl fluoride, where the benzene ring is substituted with a bromine atom at the fourth position and a trifluoromethyl group at the third position

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)benzyl fluoride typically involves the bromination of 3-(trifluoromethyl)benzyl fluoride. The reaction is carried out using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)benzyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(trifluoromethyl)benzyl fluoride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic substitution: Products include various substituted benzyl fluorides depending on the nucleophile used.

    Oxidation: The major product is 4-bromo-3-(trifluoromethyl)benzoic acid.

    Reduction: The major product is 3-(trifluoromethyl)benzyl fluoride.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzyl fluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzyl bromide
  • 4-Bromobenzotrifluoride

Uniqueness

4-Bromo-3-(trifluoromethyl)benzyl fluoride is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization through nucleophilic substitution reactions.

Properties

IUPAC Name

1-bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUJKIZTVAOJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CF)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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